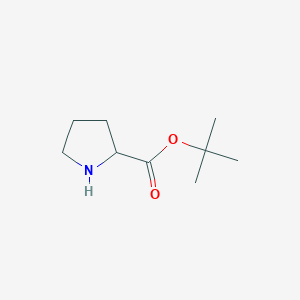![molecular formula C14H10Cl2KNO2 B7818776 potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B7818776.png)
potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate” is known as occludin. Occludin is a protein that plays a crucial role in the formation and regulation of tight junctions, which are structures that control the passage of molecules in the space between cells. This protein is integral to maintaining the barrier function of epithelial and endothelial cell layers.
準備方法
Synthetic Routes and Reaction Conditions
Occludin is typically produced through recombinant DNA technology. The gene encoding occludin is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under conditions that promote the expression of occludin, which is then purified using techniques such as affinity chromatography.
Industrial Production Methods
In an industrial setting, the production of occludin involves large-scale fermentation processes. The host cells are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize protein yield. After fermentation, the cells are lysed to release occludin, which is then purified through a series of chromatographic steps.
化学反応の分析
Types of Reactions
Occludin can undergo various post-translational modifications, including phosphorylation, ubiquitination, and palmitoylation. These modifications can affect its function and localization within the cell.
Common Reagents and Conditions
Phosphorylation: This reaction typically involves kinases and occurs under physiological conditions.
Ubiquitination: This process involves ubiquitin ligases and occurs in the presence of ATP.
Palmitoylation: This modification involves the addition of palmitic acid and occurs in the presence of palmitoyltransferases.
Major Products Formed
The major products formed from these reactions are modified forms of occludin, which can have altered functions and interactions with other proteins.
科学的研究の応用
Occludin is widely used in scientific research to study the structure and function of tight junctions. It is also used as a marker for epithelial and endothelial cell integrity. In medicine, occludin is studied for its role in various diseases, including cancer, where its expression is often altered. In industry, occludin is used in the development of drugs that target tight junctions to enhance drug delivery across epithelial barriers.
作用機序
Occludin exerts its effects by interacting with other tight junction proteins, such as claudins and junctional adhesion molecules. These interactions help to form a barrier that regulates the passage of ions and molecules between cells. The molecular pathways involved in occludin function include the regulation of actin cytoskeleton dynamics and signaling pathways that control cell proliferation and differentiation.
類似化合物との比較
Similar Compounds
Claudins: These are another family of tight junction proteins that interact with occludin to regulate barrier function.
Junctional Adhesion Molecules: These proteins also interact with occludin and play a role in cell adhesion and barrier function.
Uniqueness
Occludin is unique in its ability to regulate both the localization and function of tight junctions. Unlike claudins, which primarily form the barrier, occludin is involved in signaling pathways that control cell behavior. This makes occludin a critical component of tight junctions and a key target for research and therapeutic development.
特性
IUPAC Name |
potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZOIWWTXOCYKR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2KNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
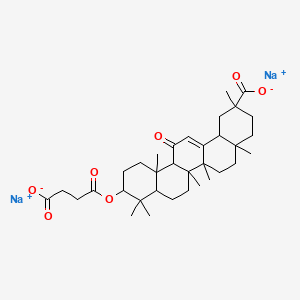
![(5Z)-5-[(2E)-2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B7818696.png)

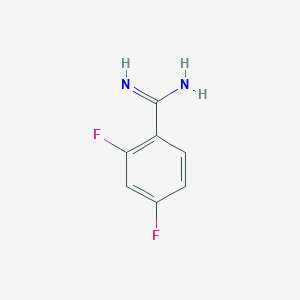

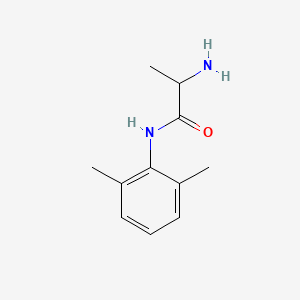
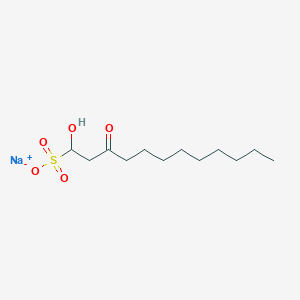
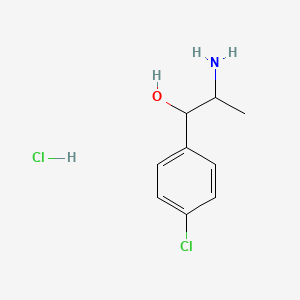
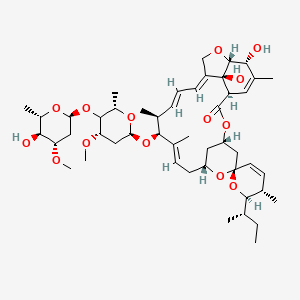
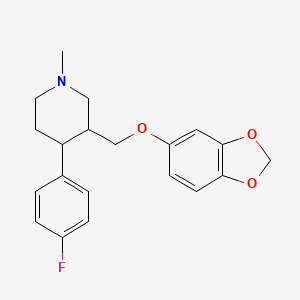
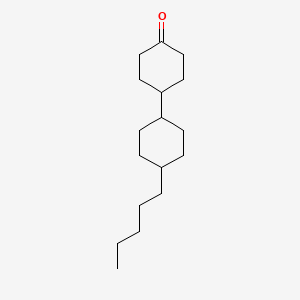
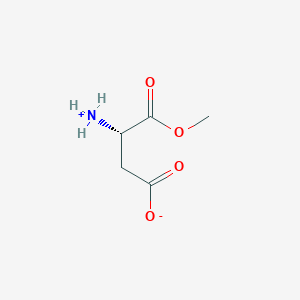
![(2R)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7818783.png)
